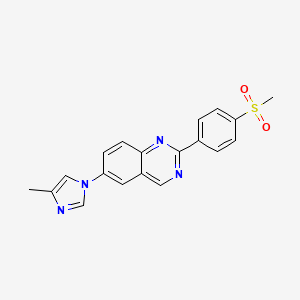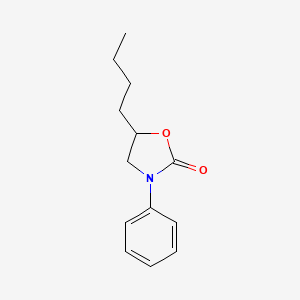
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 5-Chloropyridin-2-ylamine: This intermediate is synthesized through the chlorination of pyridine, followed by amination.
Coupling with Pyrazine Derivative: The 5-Chloropyridin-2-ylamine is then coupled with a pyrazine derivative under specific conditions to form the pyrazin-2-yl)methyl intermediate.
Carbamoylation: The intermediate undergoes carbamoylation to introduce the carbamoyl group.
Final Coupling with 4-Methylpiperazine-1-carboxylate: The final step involves coupling the carbamoylated intermediate with 4-methylpiperazine-1-carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous monitoring of reaction parameters to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridinyl and pyrazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as an intermediate in pharmaceuticals.
Other Piperazine Derivatives: Compounds like 1-(3-Buten-1-yl)-4-(2,3-dichlorophenyl)-piperazine and 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine share structural similarities and are used in pharmaceutical research.
Uniqueness
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C17H19ClN6O3 |
|---|---|
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
[3-[(5-chloropyridin-2-yl)carbamoyl]pyrazin-2-yl]methyl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H19ClN6O3/c1-23-6-8-24(9-7-23)17(26)27-11-13-15(20-5-4-19-13)16(25)22-14-3-2-12(18)10-21-14/h2-5,10H,6-9,11H2,1H3,(H,21,22,25) |
InChI-Schlüssel |
LMGGPIRYYJVLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)OCC2=NC=CN=C2C(=O)NC3=NC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)
![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)

![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)

